Technical Whitepaper: (3,4-Dicyanophenyl)boronic Acid
Technical Whitepaper: (3,4-Dicyanophenyl)boronic Acid
A Dual-Functional Linchpin for Advanced Materials & Medicinal Chemistry
CAS: 1375109-03-7 Formula: C₈H₅BN₂O₂ Molecular Weight: 171.95 g/mol Synonyms: 4-Boronophthalonitrile; 4-(Dihydroxyboryl)phthalonitrile
Executive Summary
(3,4-Dicyanophenyl)boronic acid represents a high-value "orthogonal" intermediate in organic synthesis. Its structural uniqueness lies in its dual functionality: it possesses a boronic acid moiety (susceptible to reversible condensation and metal-catalyzed cross-coupling) and a phthalonitrile core (susceptible to irreversible cyclotrimerization).
This orthogonality allows researchers to construct complex architectures in a step-wise manner. It is a critical precursor for:
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Third-Generation Photosensitizers: Water-soluble or sugar-targeting phthalocyanines for Photodynamic Therapy (PDT).
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Covalent Organic Frameworks (COFs): Building blocks for 2D porous materials via boronate ester linkages.
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Molecular Electronics: Anchoring phthalocyanine chromophores to oxide surfaces via the boronic acid group.
Chemical Profile & Stability[1][2][3]
| Property | Specification | Engineering Note |
| Appearance | White to off-white powder | Hygroscopic; store in desiccator. |
| Solubility | DMSO, Methanol, THF | Poor solubility in non-polar solvents (Hexane, Toluene). |
| pKa | ~8.0 - 8.5 (Boronic acid) | Electron-withdrawing cyano groups increase Lewis acidity compared to PhB(OH)₂. |
| Stability | Air-stable; Moisture-sensitive | Prone to protodeboronation under prolonged heating in basic aqueous media. |
| Reactivity | C-B Bond: Suzuki Coupling, EsterificationC-CN Bond: Cyclotrimerization | The nitrile groups are sensitive to strong nucleophiles (e.g., organolithiums); use mild bases. |
Synthesis & Manufacturing
Strategic Selection: While aryl boronic acids are classically synthesized via lithiation (n-BuLi) and borate trapping, this route is contraindicated for CAS 1375109-03-7 due to the high susceptibility of the nitrile groups to nucleophilic attack.
Recommended Protocol: Palladium-Catalyzed Miyaura Borylation.[1][2][3][4][5] This pathway utilizes mild conditions to install the boron functionality without compromising the phthalonitrile core.
Protocol: Synthesis from 4-Bromophthalonitrile
Reagents:
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Precursor: 4-Bromophthalonitrile (1.0 equiv)
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Boron Source: Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)[3]
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Catalyst: Pd(dppf)Cl₂[4]·CH₂Cl₂ (3 mol%)
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Base: Potassium Acetate (KOAc) (3.0 equiv) - Anhydrous is critical.
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Solvent: 1,4-Dioxane (degassed).
Step-by-Step Methodology:
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Inert Setup: Charge a dried Schlenk flask with 4-bromophthalonitrile, B₂pin₂, KOAc, and the Pd catalyst. Evacuate and backfill with Argon (3x).[6]
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Solvation: Add anhydrous 1,4-dioxane via syringe.
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Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor via TLC (Silica; EtOAc/Hexane) or LC-MS. The formation of the boronate ester (Pinacol ester) is the primary product.
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Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.
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Hydrolysis (to Free Acid):
-
Dissolve the crude pinacol ester in Acetone/Water (3:1).
-
Add Sodium Periodate (NaIO₄, 3.0 equiv) and Ammonium Acetate (NH₄OAc, 3.0 equiv). Stir at RT for 24h.
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Mechanism:[3][6][7][8][9] NaIO₄ oxidatively cleaves the pinacol diol, releasing the free boronic acid.
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Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallization from Acetonitrile/Water is preferred over column chromatography to prevent interaction of the boronic acid with silica.
Divergent Reactivity & Applications[1][6]
The utility of (3,4-dicyanophenyl)boronic acid is best understood through its two distinct reaction pathways.
Pathway A: The Phthalocyanine Route (Macrocyclization)
The 3,4-dicyano motif allows the molecule to act as a precursor for Phthalocyanines (Pcs). By reacting this unit with a metal salt (Zn, Al, Si) and a template (urea/DBU), one forms a Pc ring with four peripheral boronic acid groups .
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Application: These "Borono-Pcs" are water-soluble and can covalently bind to diols on cell membranes (sialic acid residues), making them excellent agents for targeted Photodynamic Therapy (PDT) .
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Self-Validating Check: The disappearance of the sharp nitrile stretch (~2230 cm⁻¹) in IR spectroscopy confirms cyclization.
Pathway B: The Suzuki Route (Cross-Coupling)
The boronic acid moiety allows the phthalonitrile unit to be attached to other conjugated systems before cyclization.
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Application: Synthesis of expanded pi-systems or "push-pull" dyes for Organic Photovoltaics (OPV) .
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Protocol Note: Use mild bases (K₃PO₄ or Cs₂CO₃) rather than strong hydroxides to prevent hydrolysis of the nitrile groups during coupling.
Pathway C: Dynamic Covalent Chemistry (COFs)
Reaction with planar catechols (e.g., HHTP) forms boronate ester-linked Covalent Organic Frameworks . The cyano groups remain available for post-synthetic modification (e.g., conversion to tetrazoles).
Visualizing the Chemistry
The following diagram illustrates the synthesis and the divergent application pathways of CAS 1375109-03-7.
Figure 1: Synthetic workflow from commercial precursors to the dual-functional boronic acid and its downstream applications in materials science.
References
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Miyaura Borylation of Aryl Halides: Ishiyama, T., Murata, M., & Miyaura, N. (1995).[4] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[4] The Journal of Organic Chemistry, 60(23), 7508–7510. Link
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Boronic Acid Phthalocyanines for PDT: Li, X., et al. (2020). A boronic acid-functionalized phthalocyanine with an aggregation-enhanced photodynamic effect for combating antibiotic-resistant bacteria.[10][11] Chemical Science, 11, 6412-6423. Link
- Synthesis of Phthalonitriles: Wöhrle, D., & Schnurpfeil, G. (1996).
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Boronate Ester COFs: Côté, A. P., et al. (2005). Porous, Crystalline, Covalent Organic Frameworks. Science, 310(5751), 1166-1170. Link
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General Suzuki Coupling Guide: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
Sources
- 1. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Cyanophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. 4-Cyanophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 10. A boronic acid-functionalized phthalocyanine with an aggregation-enhanced photodynamic effect for combating antibiotic-resistant bacteria - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. A boronic acid-functionalized phthalocyanine with an aggregation-enhanced photodynamic effect for combating antibiotic-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
